molecular formula C9H7N3 B573055 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1247940-17-5

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B573055
CAS No.: 1247940-17-5
M. Wt: 157.176
InChI Key: UHXRZWSNYMYAQG-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions lead to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are critical for cell survival and proliferation .

Cellular Effects

This compound has been shown to exert significant effects on various cell types. In breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with FGFRs. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of tyrosine residues in the cytoplasmic tail of the receptor . This inhibition blocks the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . The compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to degradation and reduced efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and migration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, including weight loss and organ damage . Threshold effects have been observed, where a minimum effective dose is required to achieve significant anti-tumor activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound’s interactions with enzymes and cofactors play a crucial role in its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its efficacy . The compound’s distribution within tissues can also affect its accumulation and overall activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can exert its inhibitory effects on FGFRs and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential as a bioactive molecule make it a valuable compound in various fields of research and industry .

Biological Activity

6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (CAS No. 1247940-17-5) is a heterocyclic compound notable for its significant biological activity, particularly in the realm of medicinal chemistry. Its structure features a pyridine ring fused to a pyrrole ring, which contributes to its diverse pharmacological properties. This compound has garnered attention for its potential applications in drug discovery and development, particularly as an inhibitor of specific enzymes and receptors involved in various disease pathways.

The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs). The compound demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This inhibition is crucial as FGFRs play vital roles in cellular processes such as proliferation, differentiation, and migration.

Cellular Effects

Research indicates that this compound can significantly inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies show that it effectively reduces the viability of breast cancer cells, highlighting its potential as an anticancer agent. The binding of the compound to the ATP-binding site of FGFRs prevents the phosphorylation of tyrosine residues in the receptor's cytoplasmic tail, thereby disrupting downstream signaling pathways associated with cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It exhibits varying degrees of activity against different bacterial strains. For example, derivatives of pyrrolo compounds have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 0.15 µM for certain derivatives .

Summary of Biological Activities

Activity Type Description IC50/MIC Values
FGFR Inhibition Inhibits FGFR1, FGFR2, FGFR3; disrupts cancer cell signaling pathwaysFGFR1: 7 nM; FGFR2: 9 nM; FGFR3: 25 nM
Anticancer Induces apoptosis and inhibits proliferation in breast cancer cellsNot specified
Antimicrobial Effective against Mycobacterium tuberculosis and other bacterial strainsMIC < 0.15 µM for some derivatives

Case Study: Anticancer Activity

A significant study focused on the anticancer properties of this compound demonstrated its efficacy against ovarian and breast cancer cell lines. The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on healthy tissues .

Case Study: Insulin Sensitivity Enhancement

Another area of research explored the enhancement of insulin sensitivity through derivatives related to this compound. Certain pyrrolo derivatives were found to increase insulin sensitivity by up to 37.4% in mouse adipocytes. This suggests potential applications in treating metabolic disorders such as diabetes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the pyrrole or pyridine rings can significantly affect biological activity. For instance, substituents at specific positions can enhance or diminish the inhibitory effects on FGFRs or alter antimicrobial potency. Understanding these relationships is critical for designing more effective derivatives with improved pharmacological profiles .

Properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-8-9(12-4-6)7(3-10)5-11-8/h2,4-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXRZWSNYMYAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735668
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247940-17-5
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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